Furazan, 3,4-bis(chloroacetylamino)-

Description

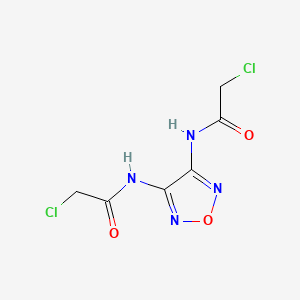

Furazan, 3,4-bis(chloroacetylamino)- (CAS: Not explicitly provided in evidence) is a furazan derivative substituted at the 3- and 4-positions with chloroacetylamino groups. The furazan ring (1,2,5-oxadiazole) is a nitrogen-rich heterocycle known for its thermal stability and energetic properties, making it a key scaffold in high-energy materials (HEMs) . The chloroacetylamino substituents introduce electron-withdrawing effects, which can modulate sensitivity, stability, and intermolecular interactions in the crystal lattice. This compound is synthesized via sequential acylation of 3,4-diaminofurazan with chloroacetyl chloride, a method analogous to the synthesis of 3,4-bis(azidoacetamino)furazan .

Properties

Molecular Formula |

C6H6Cl2N4O3 |

|---|---|

Molecular Weight |

253.04 g/mol |

IUPAC Name |

2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |

InChI |

InChI=1S/C6H6Cl2N4O3/c7-1-3(13)9-5-6(12-15-11-5)10-4(14)2-8/h1-2H2,(H,9,11,13)(H,10,12,14) |

InChI Key |

GCUTXDUNVVYCKK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NC1=NON=C1NC(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Furazan Core

The furazan ring is synthesized through cyclocondensation of glyoxal derivatives with hydroxylamine under basic conditions. For example, reacting dichloroglyoxime with sodium hydroxide in ethanol at 60–70°C generates 3,4-diaminofurazan. This intermediate is highly reactive, necessitating inert atmospheres to prevent oxidation.

Step 2: Chloroacetylation of the Diaminofurazan Intermediate

The diaminofurazan is treated with chloroacetyl chloride in the presence of a base such as triethylamine or sodium carbonate (Eq. 1):

Reaction conditions (25–30°C, 4–6 hours) favor selective monoacylation before the second chloroacetyl group is introduced. Excess chloroacetyl chloride (1.5–2.0 equiv.) and slow reagent addition mitigate oligomerization.

Table 1: Optimization of Chloroacetylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents decomposition |

| Base | Triethylamine | 85% yield |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction Time | 4–6 hours | Completes dual acylation |

Step 1: Formylation of 2-Amino-5,2'-dichlorobenzophenone

The benzophenone derivative reacts with formic acid under reflux (100–110°C) to yield 5,2'-dichloro-2-formylaminobenzophenone (Eq. 2):

Step 2: Hydrazine-Mediated Cyclization

Treatment with hydrazine hydrate in ethanol induces cyclization to form 3-amino-6-chloro-4-(2-chlorophenyl)-3,4-dihydro-4-hydroxyquinazoline. This step proceeds at 70–80°C for 2 hours, with sodium carbonate neutralizing liberated HCl.

Step 3: Dual Chloroacetylation

The quinazoline intermediate reacts with chloroacetyl chloride in dry benzene, followed by recrystallization from chloroform-n-hexane to isolate the target compound. The patent reports a 34% overall yield, limited by side reactions during cyclization.

Table 2: Comparative Analysis of Synthetic Methods

| Metric | Two-Step Method | Patent Method |

|---|---|---|

| Overall Yield | 70–80% | 34% |

| Reaction Steps | 2 | 4 |

| Key Challenges | Purification | Byproduct formation |

| Scalability | High | Moderate |

Mechanistic Insights and Byproduct Formation

Competing Pathways in Chloroacetylation

The nucleophilic amino groups on the furazan ring attack the electrophilic carbonyl carbon of chloroacetyl chloride. However, over-acylation can occur if stoichiometry is unbalanced, leading to trisubstituted byproducts. Thin-layer chromatography (TLC) monitoring at 30-minute intervals is recommended to terminate reactions at the bis-acylated stage.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but increase epimerization risks. Dichloromethane, while less polar, minimizes side reactions and simplifies post-reaction extraction.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity. For patent-derived syntheses, chloroform-n-hexane mixtures (1:2 v/v) yield colorless crystals with melting points of 139–140°C.

Spectroscopic Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamide groups.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:

Research has indicated that Furazan derivatives possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy .

2. Neuroprotective Effects:

Furazan derivatives have been investigated for their neuroprotective effects. They may act as muscle relaxants, anticonvulsants, and analgesics due to their influence on the central nervous system. These compounds are being explored for potential applications in treating conditions such as epilepsy and chronic pain .

3. Antimicrobial Properties:

The antibacterial and antifungal activities of Furazan derivatives have also been documented. These compounds can disrupt microbial cell membranes or interfere with essential metabolic pathways, making them candidates for developing new antimicrobial agents .

Material Science Applications

1. Explosive Materials:

Furazan compounds are known for their energetic properties, making them suitable for use in explosives. Their high nitrogen content contributes to the energy release upon decomposition, which is a desirable characteristic in propellant formulations .

2. Polymer Chemistry:

Furazan derivatives are being researched for their potential use in polymer synthesis. Their ability to form cross-linked networks can enhance the mechanical properties of polymers, making them suitable for applications in coatings, adhesives, and composites .

Case Studies

Mechanism of Action

The mechanism of action of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The chloroacetamide groups can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Furazan Derivatives

*Calculated using molecular formula C₆H₄Cl₂N₄O₃; oxygen balance calculated via formula: OB% = (1600 × (2C + 0.5H - O - N)/MW).

Reactivity and Stability

- Electron-Withdrawing Effects: The chloroacetyl groups in 3,4-bis(chloroacetylamino)furazan reduce the basicity of adjacent amino groups, making the compound resistant to further acylation compared to derivatives like 3,4-diaminofurazan . This contrasts with 3,4-di(nitramino)furazan, where nitramino groups enhance sensitivity and reactivity .

- Thermal Stability: While LLM-208 and LLM-209 decompose at 198–210°C due to fluorodinitroethyl substituents , the chloroacetylamino derivative likely exhibits higher thermal stability owing to stronger C-Cl bonds and weaker oxidizing tendencies.

- Sensitivity: Chloroacetylamino groups are less prone to detonation triggers (e.g., friction, impact) compared to azido or nitramino groups. For instance, 3,4-bis(azidoacetamino)furazan is highly sensitive due to the instability of azide groups , whereas 3,4-di(nitramino)furazan derivatives are notoriously shock-sensitive .

Energetic Performance

- Oxygen Balance: The oxygen balance of 3,4-bis(chloroacetylamino)furazan (-54.2%) is inferior to nitramino derivatives (+8.3%) but superior to azido-containing analogues (-78.3%) .

- Density and Detonation Velocity: Theoretical studies on bis(tetrazolyl)furazan derivatives (e.g., detonation velocities up to 9,200 m/s) highlight the impact of substituent choice on performance . Chloroacetylamino groups likely reduce density and detonation velocity compared to nitro or tetrazole substituents.

Biological Activity

Furazan, specifically the compound 3,4-bis(chloroacetylamino)- , is a derivative of the furazan family that has garnered attention due to its potential biological activities. This article synthesizes available data on its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of Furazan Derivatives

The synthesis of furazan derivatives often involves the modification of the furazan ring to enhance biological activity. For instance, methods such as nitrosation and dehalogenation have been utilized to prepare various derivatives, including 3,4-bis(4'-aminofurazan-3'-yl) furoxan . These reactions are typically conducted in microchannel reactors for improved efficiency and yield.

Biological Activity Overview

Furazan compounds have been studied for a range of biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the antibacterial effects of furazan derivatives against Gram-positive and Gram-negative bacteria. For example, compounds derived from furazan exhibited significant inhibitory activity against Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that some furazan derivatives can inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring significantly enhances their anti-proliferation effects .

- Anti-inflammatory Effects : Certain furazan derivatives have demonstrated anti-inflammatory properties, making them potential candidates for further pharmacological development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of furazan compounds is crucial for optimizing their biological efficacy. Key findings include:

- The introduction of electron-withdrawing substituents on the aromatic ring tends to increase biological activity.

- The presence of specific functional groups, such as amides or oxadiazole rings, contributes significantly to the overall potency of these compounds .

Data Tables

The following table summarizes key findings related to the biological activity of 3,4-bis(chloroacetylamino)-furazan derivatives:

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| 3,4-bis(chloroacetylamino)-furazan | Antibacterial | E. coli | 1.25 µg/mL |

| 3-amino-4-chloromethylfurazan | Anticancer | Various cancer cell lines | Significant inhibition |

| 3-amino-4-nitrofurazan | Anti-inflammatory | In vitro assays | Moderate effect |

Case Studies

- Antimicrobial Evaluation : A study evaluated several synthesized furazan derivatives against common bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving notable inhibition against Staphylococcus aureus and Enterococcus faecalis .

- Cancer Cell Proliferation Study : Another significant study focused on the anti-proliferative effects of furazan derivatives on human cancer cell lines. Results indicated that modifications to the furazan structure could enhance potency and selectivity against cancer cells .

- Inflammatory Response Investigation : A case study examined the anti-inflammatory potential of a specific furazan derivative in animal models. The results suggested a reduction in inflammatory markers, indicating potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3,4-bis(chloroacetylamino)furazan, and what experimental conditions are critical for yield optimization?

The synthesis of 3,4-bis(chloroacetylamino)furazan derivatives typically involves condensation reactions. For example, amino-furazan precursors can react with chloroacetyl chloride in the presence of triethylamine to introduce chloroacetyl groups. Key conditions include maintaining anhydrous environments, controlled temperatures (0–25°C), and stoichiometric excess of chloroacetyl chloride to ensure complete substitution . Side reactions, such as hydrolysis of chloroacetyl groups, are mitigated by inert gas purging. Yield optimization requires precise pH control (neutral to slightly basic) and purification via recrystallization from methanol or acetonitrile .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of 3,4-bis(chloroacetylamino)furazan?

- ¹H/¹³C NMR : The chloroacetyl groups produce distinct signals for the methylene (CH₂Cl) protons at δ ~4.0–4.3 ppm and carbonyl carbons at δ ~165–170 ppm. Furazan ring protons appear as singlet(s) near δ ~8.0–8.5 ppm due to aromatic equivalence .

- IR : Stretching vibrations for C=O (amide I band) appear at ~1650 cm⁻¹, and N-H (amide II) at ~1550 cm⁻¹. Furazan ring C=N stretches are observed at ~1600–1620 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragments corresponding to chloroacetyl loss (e.g., [M-ClCH₂CO]+) confirm substituent presence .

Q. What safety precautions are essential when handling 3,4-bis(chloroacetylamino)furazan in laboratory settings?

Due to its reactive chloroacetyl groups and potential exothermic decomposition, handling requires:

- Use of nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Storage in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis.

- Avoidance of strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH) to preclude violent reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the furazan ring influence the reactivity of 3,4-bis(chloroacetylamino)furazan in further functionalization?

The electron-deficient furazan core reduces nucleophilicity at adjacent positions, complicating acylation or alkylation. For instance, 3,4-bis(chloroacetylamino)furazan exhibits resistance to acetylation with acetic anhydride due to strong electron-withdrawing effects from nitro or chloro groups, which deactivate free N-H sites. Reactivity can be enhanced by introducing electron-donating groups (e.g., -NH₂) or using high-polarity solvents (DMSO, DMF) to stabilize transition states .

Q. What computational methods (e.g., DFT, MD) are suitable for predicting the detonation properties or thermal stability of 3,4-bis(chloroacetylamino)furazan derivatives?

- Density Functional Tight Binding (DFTB) : Rapidly predicts detonation velocities (D) and pressures (P) by optimizing molecular geometries and calculating heats of formation. For example, DFTB models validated for nitrofurazan derivatives show <5% error compared to experimental data .

- Reactive Molecular Dynamics (ReaxFF) : Simulates thermal decomposition pathways, identifying intermediates like NO₂ or Cl radicals. ARC (Accelerating Rate Calorimetry) data can parameterize simulations to predict autoignition temperatures .

Q. How can crystal engineering strategies improve the stability and energetic performance of 3,4-bis(chloroacetylamino)furazan-based materials?

Cocrystallization with nitrogen-rich salts (e.g., ammonium dinitramide) enhances thermal stability by forming hydrogen-bonded networks. X-ray diffraction reveals that planar furazan cores facilitate π-π stacking, increasing density (ρ > 1.8 g/cm³) and detonation energy. Solvent-free crystallization (e.g., melt-casting) minimizes defects, improving mechanical properties .

Q. What analytical techniques are most effective for resolving contradictions in thermal decomposition data for 3,4-bis(chloroacetylamino)furazan?

- TGA-DSC : Quantifies decomposition onset temperatures (T₀) and exothermic peaks. Discrepancies arise from heating rates (e.g., 5°C/min vs. 10°C/min), requiring Kissinger analysis to extrapolate kinetic parameters (Eₐ, lnA) .

- Isothermal Calorimetry : Measures heat flow at constant temperature to identify autocatalytic pathways, resolving conflicts between dynamic and isothermal data .

Q. How can the hygroscopicity of 3,4-bis(chloroacetylamino)furazan salts be mitigated for practical applications?

Incorporating hydrophobic coformers (e.g., fluorinated alkyl chains) reduces water adsorption. Gravimetric moisture analysis shows that replacing -NH₂ with -NO₂ groups decreases hygroscopicity by 40–60% due to reduced hydrogen-bonding capacity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.